molecular formula C16H17NO2 B13368903 2-Methoxy-N-(3-methylbenzyl)benzamide

2-Methoxy-N-(3-methylbenzyl)benzamide

Cat. No.: B13368903
M. Wt: 255.31 g/mol
InChI Key: BQODDTGHUJABSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(3-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a methoxy group and a methylbenzyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-methylbenzyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-methylbenzyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-N-(3-methylbenzyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-methylbenzamide
  • 3-Methoxy-N-(3-methylbenzyl)benzamide
  • 2,3-Dimethoxybenzamide

Uniqueness

2-Methoxy-N-(3-methylbenzyl)benzamide is unique due to the specific positioning of the methoxy and methylbenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and antibacterial activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methoxy-N-[(3-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12-6-5-7-13(10-12)11-17-16(18)14-8-3-4-9-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

BQODDTGHUJABSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.